molecular formula C22H18ClN3O3S B2929622 N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207060-08-9

N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2929622
CAS No.: 1207060-08-9
M. Wt: 439.91
InChI Key: UTASQIXFRKZVRT-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a substituted phenyl ring and an acetamide side chain. The molecule includes a 4-methoxyphenyl group at position 7 of the thienopyrimidine ring and a 3-chloro-4-methylphenyl group attached via the acetamide linker. This structural arrangement confers distinct electronic and steric properties, making it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-13-3-6-15(9-18(13)23)25-19(27)10-26-12-24-20-17(11-30-21(20)22(26)28)14-4-7-16(29-2)8-5-14/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTASQIXFRKZVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be characterized by the following structural formula:

Molecular Formula C24H22ClN3O4\text{Molecular Formula }C_{24}H_{22}ClN_{3}O_{4}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes: It may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptors: The compound might modulate receptor activity, impacting signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

  • Anticancer Properties
    • Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.
    • The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in the S phase, through caspase activation pathways.
  • Kinase Inhibition
    • The compound shows promising inhibitory activity against key kinases such as VEGFR-2 and AKT. These kinases are crucial for tumor growth and survival, making them attractive targets for anticancer therapies.
    • Inhibition values (IC50) for VEGFR-2 and AKT have been reported at low micromolar concentrations, indicating potent activity.

Case Studies

A study published in PMC9229165 evaluated the antiproliferative effects of various thiophene derivatives, including this compound. The findings indicated:

CompoundCell LineIC50 (µM)Mechanism
3bHepG23.105Apoptosis
4cPC-30.075Kinase Inhibition
6aHepG26.96Cell Cycle Arrest

These results suggest that modifications to the thiophene structure can enhance biological activity.

In Vitro Studies

In vitro studies conducted on various derivatives of thienopyrimidines have shown that structural variations significantly affect their biological properties. The following table summarizes some key findings:

DerivativeTarget EnzymeIC50 (µM)Selectivity
4aAKT0.126Moderate
6aVEGFR-20.075High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one 7-(4-methoxyphenyl), N-(3-chloro-4-methylphenyl)acetamide C₂₂H₁₈ClN₃O₃S 463.92 Methoxy (electron-donating) and chloro (electron-withdrawing) groups.
Thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl), 2-sulfanyl-N-(4-methylphenyl)acetamide C₂₂H₁₈ClN₃O₂S₂ 488.03 Sulfanyl linker; may increase metabolic instability.
Thieno[3,2-d]pyrimidin-4-one 3-(3-methoxyphenylmethyl), 2-sulfanyl-N-(2-chloro-4-methylphenyl)acetamide C₂₃H₂₀ClN₃O₃S₂ 532.05 Additional methoxyphenylmethyl group; steric bulk may hinder target binding.
Thieno[2,3-d]pyrimidin-4-one 5-(2-thienyl), N-(3-chloro-4-cyanophenyl)acetamide C₂₀H₁₁ClN₄O₂S₂ 462.91 Cyanophenyl group; strong electron-withdrawing effects.
Pyrimido[5,4-b]indol-4(5H)-one 3-(4-chlorophenyl), 2-sulfanyl-N-(3-methoxyphenyl)acetamide C₂₅H₁₈ClN₅O₂S 511.96 Indole-fused core; potential for π-π stacking in biological targets.

Key Observations

Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidinone core is shared with and compounds but differs from ’s thieno[2,3-d]pyrimidinone and ’s pyrimidoindole systems. These variations influence electronic distribution and binding affinity .

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with ’s 4-chlorophenyl (electron-withdrawing). Methoxy groups enhance solubility and π-π interactions, while chloro groups increase lipophilicity .
  • The sulfanyl linker in and compounds may reduce metabolic stability compared to the target’s oxygen-based acetamide bridge, which is less prone to oxidation .

’s indole-fused core could enhance binding to aromatic-rich enzyme pockets, a feature absent in the thienopyrimidine-based target .

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving acetylation or coupling reactions. However, the absence of specific yield or purity data limits direct comparisons .
  • The target’s balanced lipophilicity (logP ~3.5 estimated) may optimize membrane permeability .
  • Thermal Properties : reports a melting point of 143–145°C for a related acetamide, suggesting the target compound may exhibit similar thermal stability .

Q & A

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

The compound's structural identity is validated through a combination of NMR spectroscopy (for functional group and connectivity analysis) and X-ray crystallography (for absolute stereochemistry and intermolecular interactions). For example, crystallographic studies reveal dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl rings in related compounds) and hydrogen-bonding networks (N–H⋯O interactions) critical for packing stability . NMR data (e.g., 1H^1H, 13C^{13}C) are used to confirm the integration of methyl, methoxy, and acetamide groups, as well as the thieno[3,2-d]pyrimidinone core .

Q. What is the standard synthetic route for this compound?

A typical synthesis involves coupling 4-chlorophenylacetic acid derivatives with substituted anilines using carbodiimide-based coupling reagents (e.g., EDC·HCl) in dichloromethane or THF, followed by cyclization to form the thieno[3,2-d]pyrimidinone core. Triethylamine is often used as a base to neutralize HCl byproducts. Crystallization from dichloromethane/ethyl acetate mixtures yields pure product .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thieno[3,2-d]pyrimidinone core?

Yield optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve cyclization efficiency in reductive amination steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions during coupling .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane separates regioisomers.

Q. How does the crystal structure influence biological activity?

The dihedral angle between the 4-methoxyphenyl and thienopyrimidinone moieties (e.g., ~65° in analogous structures) affects molecular planarity, which impacts binding to hydrophobic enzyme pockets. Hydrogen-bonding motifs (e.g., N–H⋯O) stabilize interactions with target proteins, as observed in kinase inhibitors . Modifying substituents (e.g., replacing 4-methoxy with 4-ethoxy) alters torsional strain and solubility, which can be quantified via molecular dynamics simulations .

Q. What challenges arise in modifying the thieno[3,2-d]pyrimidinone scaffold?

Key challenges include:

  • Regioselectivity : Functionalizing the pyrimidinone ring at the 7-position without side reactions requires protective groups (e.g., acetyl for amines) .
  • Solubility : The hydrophobic core limits aqueous solubility; introducing sulfone or phosphonate moieties improves pharmacokinetics but complicates synthesis .
  • Stability : The 4-oxo group is prone to hydrolysis under acidic conditions, necessitating pH-controlled reaction environments .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Contradictions often arise from assay variability (e.g., cell-line specificity) or metabolic instability . To resolve discrepancies:

  • Use isotope-labeled analogs to track metabolite formation.
  • Perform docking studies to compare binding modes across homologs (e.g., 4-methoxy vs. 4-ethoxy derivatives).
  • Validate results across multiple assays (e.g., enzymatic inhibition vs. cell proliferation) .

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